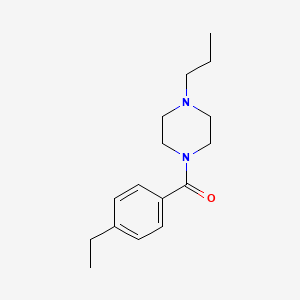
2-amino-4-(4-ethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-4-(4-ethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, also known as EPOCH, is a chemical compound with potential applications in scientific research. EPOCH belongs to the class of chromene derivatives and is a heterocyclic compound that contains a nitrogen atom in its ring structure. The compound has attracted the attention of researchers due to its unique chemical properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-amino-4-(4-ethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in cell growth and proliferation. This compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This compound has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including cytotoxicity, antioxidant activity, and antimicrobial activity. The compound has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to scavenge free radicals, which can cause oxidative damage to cells and tissues. Additionally, this compound has been found to exhibit antibacterial and antifungal activity, which may make it useful as an antimicrobial agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-amino-4-(4-ethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is its potential as a versatile compound with multiple applications in scientific research. This compound has been found to exhibit various biological activities, which may make it useful in a wide range of experiments. However, one limitation of this compound is its relatively low solubility, which may make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-amino-4-(4-ethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. One potential direction is the development of this compound derivatives with improved solubility and potency. Another potential direction is the investigation of the mechanism of action of this compound, which may lead to the discovery of new targets for anticancer and antioxidant therapies. Additionally, future research may explore the potential use of this compound in combination with other compounds to enhance its biological activity and effectiveness.
Synthesemethoden
2-amino-4-(4-ethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can be synthesized using various methods, including the one-pot three-component reaction, the Biginelli reaction, and the Hantzsch reaction. The one-pot three-component reaction involves the reaction of ethyl cyanoacetate, 4-ethoxybenzaldehyde, and 4-aminobenzamide in the presence of a catalyst. The Biginelli reaction involves the reaction of ethyl acetoacetate, 4-ethoxybenzaldehyde, and urea in the presence of a catalyst. The Hantzsch reaction involves the reaction of ethyl cyanoacetate, 4-ethoxybenzaldehyde, and ammonium acetate in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
2-amino-4-(4-ethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. The compound has been studied for its potential use as an anticancer agent, as it has been found to exhibit cytotoxic activity against various cancer cell lines. This compound has also been studied for its potential use as an antioxidant, as it has been found to exhibit free radical scavenging activity. Additionally, this compound has been studied for its potential use as an antimicrobial agent, as it has been found to exhibit antibacterial and antifungal activity.
Eigenschaften
IUPAC Name |
2-amino-4-(4-ethoxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-2-22-12-8-6-11(7-9-12)16-13(10-19)18(20)23-15-5-3-4-14(21)17(15)16/h6-9,16H,2-5,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZKOHHUOYCSGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B5191830.png)
![methyl 1-cyano-2-{[(dimethylamino)methylene]amino}-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate](/img/structure/B5191833.png)
![5-(4-chlorophenyl)-N-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5191836.png)

![N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B5191847.png)

![2-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-naphthalenesulfonate](/img/structure/B5191863.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5191876.png)
![2-(2-{[4-(2-furoyl)-1-piperazinyl]methyl}-1H-pyrrol-1-yl)pyrimidine trifluoroacetate](/img/structure/B5191897.png)


![[1-({2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2,3-dihydro-1H-inden-2-yl}carbonyl)-4-piperidinyl]methanol](/img/structure/B5191914.png)
![3-chloro-N-[2-methyl-5-(4-morpholinyl)-4-nitrophenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5191922.png)
![2-chloro-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B5191930.png)